molecular formula C8H4F3IN2 B2908371 6-Iodo-4-(trifluoromethyl)-1H-indazole CAS No. 2460757-46-2

6-Iodo-4-(trifluoromethyl)-1H-indazole

Cat. No. B2908371
CAS RN: 2460757-46-2
M. Wt: 312.034
InChI Key: JYTGWLITHIRMLF-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)-1H-indazole, also known as 4-Trifluoromethyl-6-Iodo-1H-Indole-2,3-Dione, is a compound with the CAS number: 259667-71-5 . It exhibits exceptional stability, purity, and reliability .


Synthesis Analysis

The synthesis of 6-iodo-4-trifluoromethylisatin, an intermediate in the synthesis of the growth hormone secretagogue SM-130686, is disclosed . The synthesis is achieved in seven steps, with an overall yield of 32%, and requires a single recrystallization as the only purification step .


Molecular Structure Analysis

The molecular formula of 6-Iodo-4-(trifluoromethyl)-1H-indazole is C9H3F3INO2 . The InChI code is 1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of 6-Iodo-4-(trifluoromethyl)-1H-indazole is 341.02 g/mol . It has a topological polar surface area of 46.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Safety and Hazards

The safety data sheet for 6-Iodo-4-(trifluoromethyl)-1H-indazole advises against inhalation and contact with skin and eyes . It recommends the use of personal protective equipment and chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTGWLITHIRMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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